Einecs 299-166-7
Description
Properties
CAS No. |
93857-33-1 |
|---|---|
Molecular Formula |
C13H15N5O3 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
(2S)-5-oxopyrrolidine-2-carboxylic acid;phthalazin-1-ylhydrazine |
InChI |
InChI=1S/C8H8N4.C5H7NO3/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;7-4-2-1-3(6-4)5(8)9/h1-5H,9H2,(H,11,12);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI Key |
FRLDYAKUUCTTDB-HVDRVSQOSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)O.C1=CC=C2C(=C1)C=NN=C2NN |
Canonical SMILES |
C1CC(=O)NC1C(=O)O.C1=CC=C2C(=C1)C=NN=C2NN |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Chemistry
Classical and Conventional Synthetic Routes
Traditional methods for the synthesis of methyl benzilate have historically relied on two primary pathways: the direct esterification of its corresponding carboxylic acid and the rearrangement of a diketone precursor.
Esterification Reactions
The most direct and conventional method for preparing methyl benzilate is through the esterification of benzilic acid with methanol (B129727). This transformation is typically achieved via the Fischer-Speier esterification, a long-established acid-catalyzed reaction. athabascau.ca In this process, benzilic acid is refluxed with an excess of methanol in the presence of a strong acid catalyst, most commonly sulfuric acid (H₂SO₄). researchgate.netchemicalbook.com
The mechanism of the Fischer esterification is a reversible, multi-step process. masterorganicchemistry.com It begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com Subsequently, the oxygen atom of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.comyoutube.com A proton transfer then occurs from the newly added methoxy (B1213986) group to one of the original hydroxyl groups, converting it into a good leaving group (water). Finally, the elimination of a water molecule and deprotonation of the resulting oxonium ion yield the final product, methyl benzilate, and regenerate the acid catalyst. masterorganicchemistry.com The use of excess methanol is crucial to drive the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle. athabascau.ca
Another conventional esterification route involves the reaction of benzilic acid with a methylating agent in the presence of a base. One documented procedure utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base and methyl iodide as the methyl source in an acetonitrile (B52724) solvent. This method proceeds by deprotonation of the carboxylic acid by DBU, followed by an Sₙ2 reaction where the resulting carboxylate anion attacks methyl iodide to form the methyl ester.
Table 1: Comparison of Classical Esterification Methods for Methyl Benzilate Synthesis
| Method | Reagents & Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Fischer-Speier | Benzilic acid, Methanol, Sulfuric Acid | Acetonitrile | 80-85 °C | 16-18 h | 97-99% | researchgate.netchemicalbook.com |
| DBU-Mediated | Benzilic acid, Methyl Iodide, DBU | Acetonitrile | Ambient | 24 h | 81% |
Benzilate Rearrangement Studies
An alternative and historically significant route to α-hydroxy esters like methyl benzilate involves the benzilic acid rearrangement, first reported by Justus von Liebig in 1838. wikipedia.orguomustansiriyah.edu.iq The classical rearrangement converts a 1,2-diketone, such as benzil (B1666583), into an α-hydroxy carboxylic acid (benzilic acid) using a hydroxide (B78521) base. wikipedia.orgchemistry-reaction.com
The mechanism commences with the nucleophilic attack of the methoxide (B1231860) ion on one of the carbonyl carbons of benzil, forming a tetrahedral intermediate. chemistry-reaction.com This is followed by a concerted, rate-determining step involving a 1,2-aryl shift, where one of the phenyl groups migrates to the adjacent carbonyl carbon, forming the methyl benzilate product. wikipedia.orguomustansiriyah.edu.iq It is noted that aryl groups with electron-withdrawing substituents tend to migrate more rapidly. chemistry-reaction.com This method avoids the need to first isolate benzilic acid, representing a more atom-economical pathway from the diketone precursor. However, the choice of alkoxide is critical, as easily oxidizable alkoxides can lead to side reactions like the Meerwein-Ponndorf-Verley reduction. wikipedia.org
Advanced and Sustainable Synthetic Strategies
In response to the growing need for environmentally benign chemical processes, recent research has focused on developing more sustainable and efficient methods for synthesizing methyl benzilate.
Green Chemistry Approaches in Methyl Benzilate Synthesis
Green chemistry principles have been applied to the synthesis of methyl benzilate and its precursors, aiming to reduce waste, energy consumption, and the use of hazardous materials. businessresearchinsights.com A prominent example is the use of microwave-assisted organic synthesis (MAOS). ajrconline.org Microwave irradiation has been shown to dramatically accelerate the benzilic acid rearrangement. In one procedure, irradiating a mixture of benzil and alcoholic potassium hydroxide for just one minute can complete the rearrangement, a significant reduction from the 20-30 minutes required with conventional heating. This approach not only shortens reaction times but also often reduces the required volume of solvent. Similar microwave-assisted techniques can be applied to the esterification step, offering a greener route to the final product. ajrconline.org
Solvent-free, or solid-state, reaction conditions represent another green approach. For instance, the benzil-benzilic acid rearrangement has been successfully carried out by grinding benzil and potassium hydroxide together, sometimes with a catalytic amount of water, and heating or irradiating the solid mixture. researchgate.net This method minimizes solvent waste, a key goal of green chemistry.
Table 2: Green Synthesis Research Findings
| Technique | Reaction | Conditions | Key Advantage | Reference |
| Microwave-Assisted | Benzil rearrangement | Benzil, alcoholic KOH, 540 W | 80% shorter reaction time | |
| Solid-State | Benzil rearrangement | Benzil, KOH (ground) | Solvent-free | researchgate.net |
Catalytic Methodologies for Enhanced Efficiency
The development of novel catalytic systems is at the forefront of improving the efficiency of methyl benzilate synthesis. While classical methods use stoichiometric or large amounts of strong acids or bases, modern approaches seek to use smaller quantities of more effective and often recyclable catalysts.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is fundamental to many classical and advanced syntheses of methyl benzilate. scielo.org.ar The Fischer esterification, catalyzed by sulfuric acid, is a prime example of homogeneous acid catalysis. biodieselmagazine.commdpi.com Similarly, the base-catalyzed benzilic ester rearrangement using sodium methoxide in methanol is a homogeneous process. slideshare.net
Research into more advanced homogeneous catalysts for esterification and transesterification continues. Transesterification, the conversion of one ester to another, is an equilibrium process that can be catalyzed by both acids and bases. masterorganicchemistry.com For instance, methyl benzilate can be used as a starting material in transesterification reactions to produce other benzilate esters, often using homogeneous catalysts like sodium methylate or sodium ethylate to generate the reactive alkoxide in situ. google.com While highly efficient, a significant drawback of homogeneous catalysts is the often difficult separation of the catalyst from the reaction products, which can complicate purification and prevent catalyst recycling. mdpi.com
Heterogeneous Catalysis
The synthesis of methyl esters, including structures analogous to methyl benzilate, can be effectively achieved using solid acid catalysts, a cornerstone of heterogeneous catalysis. This approach offers advantages over traditional homogeneous catalysts, such as sulfuric acid, by simplifying catalyst separation and reducing corrosive waste streams. tandfonline.comtandfonline.com
One notable development is the use of zirconium-based solid acids. mdpi.com Researchers have studied the catalytic performance of zirconium metal solids fixed with various substances for the esterification of benzoic acids with methanol. mdpi.com It was determined that fixing the zirconium catalyst onto a titanium carrier (Zr/Ti) resulted in the highest catalytic activity. mdpi.com A catalyst with a Zr:Ti molar ratio of 1.2:1 was found to be optimal. mdpi.com This solid superacid catalyst (with an acid strength H₀ between -14.52 and -16.02) effectively promotes the direct condensation of carboxylic acids and methanol without the need for other auxiliary acids. mdpi.com
The efficacy of these catalysts is influenced by structural factors. For instance, the presence of large substituent groups on the carboxylic acid, particularly in the ortho position, can decrease the reaction yield due to steric hindrance. mdpi.com The use of advanced materials like amorphous zirconium titanium phosphate (B84403) (ZTPA) has also been explored for esterification, demonstrating that amorphous phases can exhibit higher catalytic activity than their crystalline counterparts. tandfonline.comresearchgate.net These solid acid catalysts represent a greener, more sustainable approach to ester synthesis. tandfonline.com
| Catalyst | Substrates | Key Findings | Reference |
|---|---|---|---|
| Zirconium/Titanium (Zr/Ti) Solid Acid | Benzoic acids and Methanol | Optimal Zr:Ti ratio of 1.2:1; functions as a superacid without co-catalysts. Yield is affected by steric hindrance. | mdpi.com |
| Amorphous Zirconium Titanium Phosphate (ZTPA) | Various acids and alcohols | Amorphous phase shows higher catalytic activity than crystalline forms for producing mono- and diesters. | tandfonline.comresearchgate.net |
| Zirconium(IV) Phosphate (ZrP) | Various acids and alcohols | Demonstrated as a promising ecofriendly solid acid catalyst for mono- and diester synthesis. | researchgate.net |
Biocatalysis in Methyl Benzilate Production
Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a powerful and sustainable alternative for the production of esters like methyl benzilate. frontiersin.org Lipases are a class of enzymes widely employed for this purpose due to their ability to function in organic solvents and their high selectivity, which often leads to high-purity products under mild reaction conditions. frontiersin.orgnih.govnih.gov
The synthesis of flavor esters, such as methyl butyrate (B1204436) and methyl salicylate, has been successfully demonstrated using lipase-catalyzed transesterification or esterification. frontiersin.orgnih.gov For example, lipase (B570770) from Aspergillus fumigatus was used as a biocatalyst for the synthesis of methyl butyrate, achieving an 86% yield. nih.gov In another study, liquid lipase from Thermomyces lanuginosus was used for the production of fatty acid methyl esters (FAME) from tallow, reaching yields up to 84.6%. nih.gov The synthesis of methyl adipate (B1204190) ester has also been achieved using lipase from Candida rugosa immobilized on layered double hydroxides (LDHs), with yields up to 80%. researchgate.net
These enzymatic processes typically involve the reaction of a carboxylic acid or an existing ester with an alcohol in a non-aqueous solvent to shift the equilibrium towards product formation. nih.gov Key parameters that are optimized to maximize yield include temperature, reaction time, substrate molar ratio, and enzyme concentration. nih.gov Immobilizing the enzyme on a solid support is a common strategy that enhances stability and allows for easier separation and reuse of the biocatalyst, improving the cost-effectiveness of the process. researchgate.net
| Enzyme Source | Product | Reaction Type | Key Parameters/Yield | Reference |
|---|---|---|---|---|
| Aspergillus fumigatus | Methyl Butyrate | Transesterification | 86% yield; 40°C; 16 h; 30 µg/ml lipase. | nih.gov |
| Thermomyces lanuginosus | Fatty Acid Methyl Esters | Transesterification | ~85% yield from tallow; 35°C; 480 min. | nih.gov |
| Candida rugosa (immobilized) | Methyl Adipate | Esterification | ~80% yield; 50°C; 2.5 h. | researchgate.net |
| Aspergillus oryzae | Methyl Oleate (from UCO) | Transesterification | 75.65% yield; pH 8.2; 35°C. | uns.ac.id |
Asymmetric and Enantioselective Synthesis of Derivatives
The development of methods for the asymmetric and enantioselective synthesis of chiral molecules is a major focus of modern organic chemistry, particularly for producing bioactive compounds and pharmaceuticals. u-tokyo.ac.jpfrontiersin.orgnih.gov Chiral α-hydroxy esters and their derivatives, which are structurally related to methyl benzilate, are valuable building blocks. beilstein-journals.orgresearchgate.netnih.gov
Various catalytic systems have been developed to achieve high enantioselectivity. For instance, a scandium(III) triflate/PyBox ligand system has been used in a decarboxylative aldol (B89426) reaction of β-keto acids with α-keto esters to generate highly functionalized chiral α-hydroxy esters with enantiomeric excesses (ee) up to 84%. beilstein-journals.org Another approach involves the direct asymmetric aldol reaction between glycine (B1666218) Schiff bases and aldehydes, catalyzed by a zinc–ProPhenol system, to afford syn β-hydroxy-α-amino esters with excellent diastereo- and enantioselectivity. acs.org
Enzyme-catalyzed reactions also play a crucial role. Electrochemical asymmetric oxidation of amino alcohols using a copper catalyst and a chiral BOX ligand has been shown to produce α-amino esters with kinetic resolution of the starting material. beilstein-journals.org Furthermore, the enantioselective synthesis of various chiral APIs and their intermediates has been achieved using organocatalysts in continuous flow systems, highlighting the scalability of these methods. nih.gov These strategies enable the precise construction of stereogenic centers, which is critical for the biological activity of many complex molecules derived from parent structures like methyl benzilate. u-tokyo.ac.jppurdue.edu
Reaction Mechanism Elucidation and Kinetic Studies
Mechanistic Pathways of Methyl Benzilate Formation
The most common method for synthesizing methyl benzilate is the Fischer-Speier esterification, which involves reacting its parent carboxylic acid, benzilic acid, with methanol in the presence of a strong acid catalyst, such as sulfuric acid. tcu.edubyjus.comwikipedia.orglibretexts.org
The mechanism of Fischer esterification is a reversible, multi-step process: wikipedia.orgmasterorganicchemistry.com
Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. byjus.comlibretexts.org
Nucleophilic Attack: The nucleophilic oxygen atom of the alcohol (methanol) attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion). byjus.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. byjus.com
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, methyl benzilate. byjus.com
To achieve a high yield, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed, often with a Dean-Stark apparatus. tcu.edumasterorganicchemistry.com
Kinetic Parameters and Reaction Rate Determinations
Kinetic studies are essential for understanding reaction mechanisms and optimizing process conditions. While specific kinetic data for the synthesis of methyl benzilate itself is not extensively detailed in the provided sources, studies on analogous esterification and transesterification reactions provide valuable insights.
For the esterification of benzoic acid with 1-butanol (B46404) catalyzed by p-toluenesulfonic acid, the reaction was found to follow first-order kinetics with respect to the benzoic acid. dnu.dp.uaresearchgate.net The activation energies for the forward and reverse reactions were determined to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. dnu.dp.uaresearchgate.net
In the context of biodiesel production via transesterification, kinetic models are often developed to predict the reaction outcome. ajol.infomatec-conferences.org For the transesterification of waste cooking oil, the reaction was modeled using a second-order kinetic mechanism, yielding activation energies for the hydrolysis of triglycerides, diglycerides, and monoglycerides. ajol.info In another study, the homogeneous transesterification of palm oil catalyzed by potassium methylate was found to be a second-order reaction with a rate constant of 0.0044. sciencetechindonesia.com
Kinetic studies have also been performed on the decomposition of benzilic acid esters, such as benactyzine, examining the effects of temperature and pH on drug stability. nih.gov Furthermore, kinetic analysis of radiolabeled benzilate derivatives is crucial in positron emission tomography (PET) studies to determine binding potentials (BP = k₃/k₄) to receptors in the brain. acs.org
| Reaction | Catalyst | Kinetic Order | Activation Energy (Ea) / Rate Constant (k) | Reference |
|---|---|---|---|---|
| Benzoic Acid + 1-Butanol | p-Toluenesulfonic acid | First-order (re: acid) | Ea (forward) = 58.40 kJ·mol⁻¹ | dnu.dp.uaresearchgate.net |
| RBDPO Transesterification | Potassium Methylate | Second-order | k = 0.0044 | sciencetechindonesia.com |
| Waste Oil Transesterification | Potassium Hydroxide | Second-order | Ea (TG hydrolysis) = 2.53 Kcal/mol | ajol.info |
Derivatization and Functionalization Strategies
Methyl benzilate possesses two primary functional groups—the ester and the tertiary hydroxyl group—that serve as handles for a variety of derivatization and functionalization reactions. These modifications are employed to synthesize new bioactive molecules, prepare derivatives for analytical purposes, or attach the molecule to larger structures like nanoparticles. nih.govresearchgate.net
A significant derivatization strategy is transesterification , where the methyl group of the ester is exchanged for a more complex alcohol moiety. The most prominent example is the reaction of methyl benzilate with 3-quinuclidinol (B22445) in the presence of a catalyst like sodium metal or sodium methylate. google.comosti.gov This reaction produces 3-Quinuclidinyl benzilate (QNB), a potent anticholinergic agent. osti.govresearchgate.net The reaction proceeds via a nucleophilic acyl substitution mechanism, where the deprotonated 3-quinuclidinol attacks the carbonyl carbon of methyl benzilate.
The hydroxyl group can also be targeted for functionalization. For analytical applications, particularly gas chromatography-mass spectrometry (GC-MS), the polar hydroxyl group is often converted into a less polar, more volatile derivative. This is commonly achieved through silylation, reacting the hydroxyl group with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether.
More advanced functionalization strategies involve attaching benzilate moieties to nanostructures. nih.govmdpi.commdpi.com For example, a nonheme Iron(II)-Benzilate complex has been immobilized on gold nanoparticles (Au-NPs). nih.govresearchgate.net This creates functionalized nanomaterials with potential applications in catalysis or sensing. nih.gov The functionalization can be achieved through various methods, including direct use of a functionalizing agent or by using a mixture of agents with similar anchoring groups to ensure proper surface modification. nih.govmdpi.com
| Functional Group Targeted | Reaction Type | Reagents | Product/Application | Reference |
|---|---|---|---|---|
| Ester | Transesterification | 3-Quinuclidinol, Sodium Metal | 3-Quinuclidinyl benzilate (QNB), a bioactive compound. | google.com |
| Hydroxyl | Silylation | BSTFA | TMS-ether derivative for GC-MS analysis. | mdpi.com |
| Whole Molecule | Immobilization | Gold Nanoparticles (Au-NPs) | Functionalized nanoparticles for catalysis or sensing. | nih.govresearchgate.net |
Synthesis of Methyl Benzilate Analogs and Derivatives
The preparation of Methyl Benzilate and its derivatives often starts from benzil, which undergoes a rearrangement to form benzilic acid, the immediate precursor to the ester.
A common laboratory-scale synthesis of Methyl Benzilate involves the esterification of benzilic acid. One documented method uses benzilic acid dissolved in acetonitrile, to which 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and methyl iodide are added. The reaction mixture is stirred at ambient temperature, and after workup and purification by recrystallization, yields white crystals of Methyl Benzilate.
The primary role of Methyl Benzilate in synthetic chemistry is often as an intermediate for producing more complex ester derivatives. A significant example is its use in the synthesis of 3-Quinuclidinyl Benzilate (QNB), a potent anticholinergic agent. This synthesis is typically achieved through a transesterification reaction where Methyl Benzilate is reacted with 3-quinuclidinol. google.com The reaction is carried out in an inert, anhydrous aliphatic hydrocarbon solvent, such as n-heptane, and is catalyzed by metallic sodium. google.com
Furthermore, isotopically labeled analogs of Methyl Benzilate and its derivatives have been synthesized for use as internal standards in isotope dilution measurements. researchgate.net For instance, labeled Methyl Benzilate is a key intermediate in the production of isotopically marked 3-Quinuclidinyl Benzilate (BZ). researchgate.net
The synthesis of other analogs often involves modifications to the precursor, benzilic acid, by introducing substituents onto the phenyl rings. researchgate.net A series of substituted benzilic acids, such as 4,4'-dibromo benzilic acid and 2,2'-dichloro benzilic acid, can be synthesized and subsequently esterified to produce the corresponding Methyl Benzilate analogs. researchgate.net
| Product | Reactants | Reagents/Catalysts | Solvent | Key Conditions | Reference |
|---|---|---|---|---|---|
| Methyl Benzilate | Benzilic Acid, Methyl Iodide | DBU | Acetonitrile | Stirred for 24 hours at ambient temperature. | |
| 3-Quinuclidinyl Benzilate | Methyl Benzilate, 3-Quinuclidinol | Metallic Sodium | Inert anhydrous aliphatic hydrocarbon (e.g., n-heptane) | Reaction with 7-15 molar percent of metallic sodium. | google.com |
| t-Butyl Benzilate | Methyl Benzilate, Potassium t-butylate | - | t-Butyl alcohol | Transesterification reaction. | lookchem.com |
Functional Group Transformations and Modifications
The chemical reactivity of Methyl Benzilate is dictated by its two main functional groups: the tertiary hydroxyl group and the methyl ester. These sites allow for a variety of transformations.
Transesterification: As previously noted, the ester group of Methyl Benzilate can undergo transesterification. This is a key reaction for synthesizing a wide range of other benzilate esters. The reaction with 3-quinuclidinol is one example. google.com Another is the conversion of Methyl Benzilate to t-butyl benzilate using potassium t-butylate in t-butyl alcohol. lookchem.com This highlights the utility of the methyl ester as a leaving group in nucleophilic acyl substitution reactions.
Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid, benzilic acid. This reaction can be achieved through saponification, for example, by heating with a base like potassium hydroxide, followed by acidification. lookchem.com
Reactions of the Hydroxyl Group: The tertiary hydroxyl group can also be a site for modification, although it is sterically hindered by the two adjacent phenyl groups and the ester moiety. Reactions such as etherification could potentially occur under specific conditions to form derivatives like 2-methoxy-2,2-diphenyl-acetate compounds. solubilityofthings.com
Benzilic Ester Rearrangement: The formation of Methyl Benzilate itself can be seen as a functional group transformation. The benzilic ester rearrangement involves the direct conversion of benzil (an α-diketone) to a benzilate ester using a metal alkoxide, such as potassium methylate for the synthesis of Methyl Benzilate. lookchem.com This rearrangement competes with other reaction pathways, and the conditions must be carefully controlled. lookchem.com
| Reaction Type | Reactant | Reagent(s) | Product | Description | Reference |
|---|---|---|---|---|---|
| Transesterification | Methyl Benzilate | 3-Quinuclidinol, Sodium | 3-Quinuclidinyl Benzilate | Substitution of the methoxy group with an incoming alcohol. | google.com |
| Transesterification | Methyl Benzilate | Potassium t-butylate | t-Butyl Benzilate | Exchange of the methyl ester for a t-butyl ester. | lookchem.com |
| Hydrolysis (Saponification) | Methyl Benzilate | Base (e.g., KOH), then Acid | Benzilic Acid | Cleavage of the ester bond to form the parent carboxylic acid. | lookchem.com |
Advanced Analytical Research and Characterization Techniques
Chromatographic Separations and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. wjpmr.comresearchgate.net For alkyl halides, which lack strong chromophores, HPLC analysis often requires derivatization to enhance detection by UV-Vis or other common detectors. acs.org
A key aspect of HPLC method development for compounds like Alkyl Chlorides, C10-12 involves selecting an appropriate stationary phase, mobile phase, and detector. molnar-institute.com Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is a common starting point for the separation of long-chain alkyl compounds. wjpmr.com
Method Development Considerations:
Column Selection: A C18 or C8 column is typically suitable for the separation of hydrophobic molecules like long-chain alkyl chlorides.
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to effectively separate the range of alkyl chain lengths present in the C10-12 mixture. wjpmr.com
Derivatization: To improve detectability, a pre-column derivatization step can be implemented. This involves reacting the alkyl chlorides with a chromophoric or fluorophoric agent, making them readily detectable by UV-Vis or fluorescence detectors. acs.org
Interactive Data Table: HPLC Method Parameters for Analysis of a Derivatized Long-Chain Alkyl Halide
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of hydrophobic compounds. |
| Mobile Phase A | Water | Polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Organic modifier for eluting hydrophobic analytes. |
| Gradient | 50% B to 100% B over 20 min | Allows for the separation of a range of alkyl chain lengths. |
| Flow Rate | 1.0 mL/min | Typical flow rate for analytical HPLC. |
| Detection | UV at 254 nm (after derivatization) | Wavelength suitable for detecting many aromatic derivatizing agents. |
| Injection Volume | 10 µL | Standard volume for analytical injections. |
Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for characterizing Alkyl Chlorides, C10-12 and identifying any volatile impurities. mdpi.comrsc.org Coupled with a mass spectrometer (GC-MS), it provides powerful identification capabilities.
The development of a robust GC method involves optimizing the column, temperature program, and injection parameters to achieve good resolution and sensitivity.
Typical GC Method Parameters:
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally used for the separation of hydrocarbons and their halogenated derivatives.
Injector: Split/splitless injection is common, with the split ratio adjusted based on the concentration of the analytes.
Temperature Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) allows for the separation of the various chain lengths and isomers present in the mixture.
Detector: A Flame Ionization Detector (FID) provides good sensitivity for hydrocarbons, while a Mass Spectrometer (MS) allows for positive identification of the separated components based on their mass spectra. mdpi.com
Interactive Data Table: GC-MS Parameters for Volatile Species Analysis
| Parameter | Condition | Purpose |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | Provides good separation for a wide range of volatile and semi-volatile compounds. |
| Carrier Gas | Helium | Inert carrier gas for GC-MS. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 50 °C (2 min), then 10 °C/min to 300 °C (10 min) | Separates components based on their boiling points. |
| MS Source Temp | 230 °C | Optimal temperature for ionization. |
| MS Quad Temp | 150 °C | Maintains ion trajectory. |
| Mass Range | 40-500 amu | Covers the expected mass range of the analytes and their fragments. |
While Alkyl Chlorides, C10-12 are not inherently chiral as a mixture, specific isomers within the mixture that have a chiral center could exist as enantiomers. Chiral chromatography is the technique used to separate these mirror-image isomers. wikipedia.org This is particularly important in fields where stereochemistry can influence biological activity or material properties.
The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govlibretexts.org
Approaches to Chiral Separation:
Direct Separation: This involves the use of a column with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and can separate a broad range of chiral compounds. wikipedia.org
Indirect Separation: This method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column.
Due to the non-polar nature of alkyl chlorides, normal-phase chiral chromatography is often a suitable approach. The selection of the appropriate CSP and mobile phase is typically determined through a screening process. sigmaaldrich.com
Spectroscopic Investigations for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of the components within the Alkyl Chlorides, C10-12 mixture.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ethernet.edu.et Both ¹H NMR and ¹³C NMR are crucial for the structural elucidation of alkyl chlorides.
¹H NMR Spectroscopy: Provides information about the different types of protons in the molecule and their connectivity. The chemical shift of protons attached to the carbon bearing the chlorine atom is typically in the range of 3.5-4.0 ppm. libretexts.org The multiplicity (splitting pattern) of the signals can help determine the number of adjacent protons.
¹³C NMR Spectroscopy: Shows the different types of carbon atoms present. The carbon atom bonded to the chlorine atom typically resonates in the 40-60 ppm region. oregonstate.edu The isotopic signature of chlorine can sometimes lead to peak broadening or splitting in high-resolution spectra. wordpress.com
Interactive Data Table: Typical NMR Chemical Shifts for Long-Chain Alkyl Chlorides
| Nucleus | Functional Group | Approximate Chemical Shift (ppm) | Notes |
| ¹H | -CH₂-Cl | 3.5 - 4.0 | Deshielded due to the electronegativity of chlorine. |
| ¹H | -CH₂- (adjacent to -CH₂Cl) | 1.6 - 1.9 | Slightly deshielded. |
| ¹H | -CH₂- (in alkyl chain) | 1.2 - 1.4 | Typical aliphatic region. |
| ¹H | -CH₃ | 0.8 - 1.0 | Terminal methyl group. |
| ¹³C | -CH₂-Cl | 40 - 60 | Directly attached to the electronegative chlorine. |
| ¹³C | -CH₂- (in alkyl chain) | 20 - 35 | Standard aliphatic carbon range. |
| ¹³C | -CH₃ | ~14 | Terminal methyl carbon. |
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of compounds and obtaining structural information through the analysis of their fragmentation patterns. miamioh.edu When coupled with GC, it allows for the identification of individual components in the Alkyl Chlorides, C10-12 mixture.
The mass spectrum of an alkyl chloride is characterized by several key features:
Molecular Ion Peak (M⁺): The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M⁺ and M+2 peak pattern, which is a clear indicator of a chlorine-containing compound. youtube.com
Fragmentation: The most common fragmentation pathways for alkyl chlorides include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the chlorine atom. youtube.com
Loss of HCl: A common fragmentation that results in a peak at M-36.
Loss of the Chlorine Radical: Cleavage of the C-Cl bond to give an alkyl carbocation. youtube.com
The fragmentation pattern is influenced by the chain length and the position of the chlorine atom on the alkyl chain. researchgate.net
Interactive Data Table: Common Mass Spectral Fragments for a C12 Alkyl Chloride
| m/z Value | Ion | Fragmentation Pathway |
| M⁺ / M+2 | [C₁₂H₂₅Cl]⁺ | Molecular ion with isotopic pattern |
| M-36 | [C₁₂H₂₄]⁺ | Loss of HCl |
| M-35 / M-37 | [C₁₂H₂₅]⁺ | Loss of Cl radical |
| 43 | [C₃H₇]⁺ | Common alkyl fragment |
| 57 | [C₄H₉]⁺ | Common alkyl fragment |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and fingerprinting the molecular structure of Methyl benzilate. The spectra are characterized by distinct absorption or scattering bands corresponding to specific molecular vibrations.
The IR spectrum of Methyl benzilate displays several prominent peaks that are indicative of its key structural features. nist.gov A strong absorption band is typically observed in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. researchgate.net The presence of the hydroxyl (-OH) group is confirmed by a broad absorption band around 3400-3600 cm⁻¹. Vibrations associated with the phenyl rings result in multiple bands, including C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester and alcohol moieties also produce characteristic signals in the fingerprint region (approximately 1000-1300 cm⁻¹). docbrown.info
Table 1: Key Vibrational Modes of Methyl Benzilate
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| O-H Stretch | 3400-3600 (broad) | IR |
| Aromatic C-H Stretch | >3000 | IR, Raman |
| C=O Stretch (Ester) | 1720-1740 (strong) | IR |
| Aromatic C=C Stretch | 1450-1600 | IR, Raman |
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is employed to study the electronic transitions within Methyl benzilate. The molecule's chromophores—the two phenyl rings and the carbonyl group—absorb ultraviolet light, causing electrons to move from lower to higher energy orbitals. The resulting spectrum typically shows absorption maxima (λmax) corresponding to π → π* transitions associated with the aromatic system and n → π* transitions related to the carbonyl group.
For compounds containing phenyl rings, strong absorptions are expected in the 200-280 nm range. The benzoyl moiety in similar structures typically exhibits two absorption bands: a strong band around 230-250 nm (π → π* transition) and a weaker band around 270-280 nm. The presence of the hydroxyl and ester groups can cause slight shifts in the positions and intensities of these absorption bands. Studies on the parent compound, benzilic acid, show a transmittance cut-off wavelength of 282 nm, which corresponds to an optical band gap of 4.39 eV, indicating significant UV absorption. researchgate.net
Advanced Hyphenated Techniques in Methyl Benzilate Analysis
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of Methyl benzilate in complex matrices.
GC-MS and LC-MS Applications
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the separation, identification, and quantification of Methyl benzilate. uoguelph.ca
In GC-MS , Methyl benzilate, being a semi-volatile compound, is first vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. nist.gov The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum serves as a molecular fingerprint, showing the molecular ion peak (M⁺) and a characteristic fragmentation pattern. nist.gov For Methyl benzilate (C₁₅H₁₄O₃), the molecular ion would appear at a mass-to-charge ratio (m/z) of 242. The fragmentation pattern often includes a prominent peak at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, and other fragments resulting from the loss of the methoxycarbonyl group [-COOCH₃] or other neutral fragments. researchgate.net
LC-MS is suitable for analyzing compounds that may not be volatile or stable enough for GC. lcms.cz In this technique, Methyl benzilate is separated in a liquid mobile phase and then introduced into the mass spectrometer, often using softer ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods typically result in less fragmentation and a more prominent protonated molecule [M+H]⁺ (at m/z 243) or other adducts, which is useful for confirming the molecular weight. uni.lu
NMR-MS Coupling for Complex Mixture Analysis
The coupling of Nuclear Magnetic Resonance (NMR) spectroscopy with Mass Spectrometry (MS) represents a frontier in analytical chemistry for the unambiguous identification of unknown compounds in complex mixtures. While less common than GC-MS or LC-MS, NMR-MS provides unparalleled structural information. NMR provides detailed data on the chemical environment and connectivity of atoms (¹H, ¹³C), while MS delivers accurate mass and elemental composition. nih.gov For a compound like Methyl benzilate, this combination would allow for the definitive assignment of its structure, even in the presence of isomers or impurities, by correlating specific NMR signals with mass fragments.
Electrochemical Analysis and Sensing Research
The electrochemical behavior of Methyl benzilate is determined by its functional groups, which can undergo oxidation or reduction at an electrode surface. The two phenyl rings and the hydroxyl group are potential sites for oxidation. While specific studies on Methyl benzilate are not extensively documented, research on related methylarenes and aromatic alcohols provides insight. nih.gov
Cyclic voltammetry (CV) could be used to determine the oxidation potential of the molecule. The oxidation likely involves the transfer of electrons from the aromatic rings or the hydroxyl group. Such electrochemical properties could be harnessed for the development of electrochemical sensors designed to detect Methyl benzilate or related compounds. Mediated electrolysis methods, which operate at lower potentials, have shown effectiveness in the C-H oxidation of similar aromatic structures, suggesting that Methyl benzilate could be a substrate for targeted electrochemical transformations. nih.govchemrxiv.org
Environmental Fate, Transport, and Remediation Research
Degradation Pathways and Mechanisms in Environmental Matrices
Flumioxazin (B1672886) is not persistent in soil or water systems, with hydrolysis, photolysis, and microbial metabolism being the primary routes of dissipation. epa.govherts.ac.ukfao.org
Photodegradation is a significant pathway for the breakdown of Flumioxazin. In water and on soil surfaces, it degrades rapidly when exposed to light. epa.gov The half-life for aqueous photolysis at pH 5 is approximately 1 day, while on soil, the half-life is about 5.8 days. epa.gov Other studies have reported photolytic half-lives ranging from 3.2 to 8.4 days on soil. fao.org The rate of photolytic degradation in water is influenced by pH, increasing as the pH rises. researchgate.netnih.gov After correcting for hydrolysis, the photolytic half-life was found to be 41.5 hours at pH 5 and 4.9 hours at pH 7. researchgate.netnih.gov
Research has identified specific photodegradation products, including N-(prop-2-ynyl)-4-[4-carboxy-3-fluoro-2-(3,4,5,6-tetrahydrophthalimido)-2-butenylidene]azetidine-2-one (Photodeg1) and its subsequent hydrolysis product, 2-((4-carboxy-3-fluoro-1-(4-oxo-1-(prop-2-yn-1-yl)azetidine-2-ylidene)but-2-en-2-yl)carbamoyl)cyclohex-1-ene-1-carboxylic acid (Photodeg2). usda.gov In illuminated water-sediment systems, Flumioxazin degrades rapidly, with half-lives of 0.1 to 0.4 days. acs.org The presence of sediment accelerates this process compared to aqueous photolysis alone, as it enhances microbial degradation. acs.org
Table 1: Photodegradation Half-Life of Flumioxazin
| Matrix | Condition | Half-Life (t½) | Citation |
|---|---|---|---|
| Water | pH 5 | 1 day | epa.gov |
| Water | pH 5 (Corrected for hydrolysis) | 41.5 hours | researchgate.netnih.gov |
| Water | pH 7 (Corrected for hydrolysis) | 4.9 hours | researchgate.netnih.gov |
| Soil | Lab Study | 5.8 days | epa.gov |
| Soil | Lab Study | 3.2 - 8.4 days | fao.org |
Microbial metabolism is a key factor in the degradation of Flumioxazin, particularly in soil environments. ufl.eduresearchgate.net The half-life under aerobic soil conditions is rapid, with reported values ranging from 12 to 17.5 days. epa.govfao.org Studies have concluded that microbes are the most influential factor concerning the degradation of Flumioxazin. researchgate.net In heat-treated soils with reduced microbial populations, 99% of the initial Flumioxazin remained after 16 days. researchgate.net
The degradation pathway involves the cleavage of the imide and amide linkages and the opening of the cyclic imide. researchgate.net The primary metabolic route is the hydrolysis of the imide moiety, which produces the metabolites THPA and APF. epa.gov THPA can then be hydrated to form 1-OH-HPA. epa.gov Under aerobic conditions, mineralization occurs, with studies showing evolution of ¹⁴CO₂ from radiolabeled Flumioxazin. fao.orgresearchgate.net In one study, soil-bound residues increased to over 73% after 181 days. epa.gov
Flumioxazin is relatively unstable to hydrolysis, with the degradation rate being highly dependent on pH. epa.gov The process is significantly accelerated in alkaline media. epa.govfao.org At 25°C, the hydrolysis half-life is approximately 4.2 days at pH 5, decreases to about 1 day at pH 7, and is only a fraction of an hour at pH 9. mass.govepa.gov Other studies have reported similar pH-dependent instability, with half-lives of 16.4 hours, 9.1 hours, and 0.25 hours at pH 5, 7, and 9, respectively. researchgate.netnih.gov
Hydrolysis leads to the formation of three main degradation products: APF (6-amino-7-fluoro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one), THPA (3,4,5,6-tetrahydrophthalic acid), and 482-HA (N-[7-fluoro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazin-6-yl]-3,4,5,6-tetrahydrophthalamic acid). mass.govepa.govfao.org At pH 5 and 7, the predominant degradates are APF and THPA. epa.govfao.org At pH 9, 482-HA is the major degradate. epa.govfao.org These degradates are generally more mobile and persistent than the parent Flumioxazin compound. epa.govnoaa.gov
Table 2: Hydrolysis Half-Life of Flumioxazin
| pH | Temperature | Half-Life (t½) | Citation |
|---|---|---|---|
| 5 | 25°C | 4.2 days | mass.govepa.gov |
| 7 | 25°C | 1 day (19-26 hours) | mass.govepa.govfao.org |
| 9 | 25°C | 0.01 days (14-23 minutes) | mass.govepa.govfao.org |
| 5 | 30°C | 16.4 hours | researchgate.netnih.gov |
| 7 | 30°C | 9.1 hours | researchgate.netnih.gov |
Environmental Transport Modeling and Distribution Research
The movement and distribution of Flumioxazin in the environment are influenced by its sorption characteristics and its potential for volatilization. While the parent compound has limited mobility, its degradation products are of greater concern for potential transport. epa.gov
Flumioxazin is classified as having medium mobility potential in soil. epa.gov The organic carbon partitioning coefficient (Koc), a measure of a chemical's tendency to bind to soil organic matter, has been reported with an average value of 557 L/kg, though values can range from 112 to 1190 L/kg depending on the soil type. mass.govepa.gov Research indicates that soil organic matter content is the factor most highly correlated with Flumioxazin adsorption. nih.gov
Sorption to soil is rapid, with one study showing that 72% of the total herbicide was absorbed within one hour. nih.gov Freundlich distribution coefficients (Kf) in seven different soils ranged from 0.4 to 8.8. nih.gov Desorption also occurs rapidly, suggesting that Flumioxazin can become readily available in the soil solution as soil water content increases, making it potentially susceptible to leaching under certain conditions. nih.govgaweed.com However, field studies suggest its mobility is generally limited to the upper soil layers (e.g., 2.5 to 10 cm), depending on rainfall. cropj.com In contrast, the major degradates APF and THPA are significantly more mobile and have a higher potential to leach through soil. epa.govnoaa.gov
The potential for Flumioxazin to volatilize is considered low to moderate. epa.govherts.ac.uk It has a low vapor pressure of 2.46 x 10⁻⁶ mmHg at 25°C and a Henry's Law constant of 6.36 x 10⁻⁷ atm·m³/mol. mass.gov These properties suggest that while volatilization from soil or plant surfaces could be a route of dissipation, it is expected to be a slow process from water and wet surfaces. mass.govepa.govcropj.com The calculated photochemical oxidative half-life (DT₅₀) in the atmosphere is 2.26 hours, indicating that the compound is not expected to persist for long-range air transport. herts.ac.uk
Table 3: List of Compounds
| Abbreviation / Name | Full Chemical Name |
|---|---|
| Flumioxazin | 2-[7-fluoro-3,4-dihydro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione |
| APF | 6-amino-7-fluoro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one |
| THPA | 3,4,5,6-tetrahydrophthalic acid |
| 482-HA | N-[7-fluoro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazin-6-yl]-3,4,5,6-tetrahydrophthalamic acid |
| 1-OH-HPA | Not explicitly defined in search results |
| Photodeg1 | N-(prop-2-ynyl)-4-[4-carboxy-3-fluoro-2-(3,4,5,6-tetrahydrophthalimido)-2-butenylidene]azetidine-2-one |
| Photodeg2 | 2-((4-carboxy-3-fluoro-1-(4-oxo-1-(prop-2-yn-1-yl)azetidine-2-ylidene)but-2-en-2-yl)carbamoyl)cyclohex-1-ene-1-carboxylic acid |
| 482-CA | Not explicitly defined in search results |
| IMOXA | Not explicitly defined in search results |
| Δ1-TPA | Not explicitly defined in search results |
| SAT-482-HA | Not explicitly defined in search results |
| HPA | Not explicitly defined in search results |
| 1-OH-HPA | Not explicitly defined in search results |
| DAPF | Not explicitly defined in search results |
| TPA | Tetrahydrophthalic anhydride |
| 3-OH-flumioxazin | Not explicitly defined in search results |
| 4-OH-flumioxazin | Not explicitly defined in search results |
| Metabolite B | Not explicitly defined in search results |
| Metabolite C | Not explicitly defined in search results |
Aquatic Mobility and Distribution Models
The environmental transport and partitioning of Methyl Benzilate in aquatic systems are governed by its physicochemical properties. While specific distribution models for Methyl Benzilate are not extensively detailed in publicly available literature, data for structurally related compounds like methyl benzoate (B1203000) provide valuable insights into its likely behavior.
Methyl benzoate has a low potential for adsorption to soil and suspended particles, classifying it as mobile in soil. europa.eu Its octanol-water partition coefficient (log Kow) of 2.24 indicates a low potential for bioaccumulation in aquatic organisms. europa.eu When released into the environment, it is anticipated that the largest fraction will enter wastewater streams. europa.eu During wastewater treatment, a significant portion is expected to be removed through biodegradation. europa.eu A smaller fraction may be discharged into surface waters, where biodegradation would likely continue. europa.eu
Furthermore, methyl benzoate is moderately volatile, suggesting that it may evaporate from water surfaces to some extent. europa.eu Significant adsorption to sludge or sediment is not expected. europa.eu This profile suggests that Methyl Benzilate, due to its structural similarities, may also exhibit high mobility in aquatic environments with limited partitioning to solid phases like sediment and sludge. Its distribution would be primarily in the aqueous phase, with some potential for volatilization. The unambiguous identification of Methyl Benzilate and its hydrolysis products, such as benzilic acid, in environmental samples can be achieved through advanced analytical techniques like ion mobility spectrometry (IMS) combined with tandem mass spectrometry (MSn). publications.gc.ca
Remediation and Treatment Methodologies Research
Research into the removal of Methyl Benzilate from contaminated environments has explored various chemical and biological treatment methodologies.
Advanced Oxidation Processes (AOPs) for Methyl Benzilate Abatement
Advanced Oxidation Processes (AOPs) are a class of chemical treatment methods designed to eliminate organic pollutants in water and wastewater. researchgate.net These processes are characterized by the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), which have a high oxidation potential and can lead to the complete mineralization of organic compounds into carbon dioxide and water. researchgate.netpsu.eduijcce.ac.ir Common AOP technologies include ozonation, UV/hydrogen peroxide (H2O2), Fenton and photo-Fenton processes, and photocatalytic degradation. ijcce.ac.ir
While specific studies focusing exclusively on the abatement of Methyl Benzilate using AOPs are limited, research on similar aromatic compounds provides a strong basis for its potential degradation. For instance, AOPs have proven effective in degrading other persistent organic pollutants. mdpi.com The combination of ozone and H2O2 has been shown to be more effective at removing contaminants like MTBE than either treatment alone. psu.edu UV photolysis has demonstrated high removal efficiencies (over 86%) for various emerging contaminants, including azole compounds like methylbenzotriazole. mdpi.com The effectiveness of AOPs depends on key parameters such as the concentration of the contaminant, the dosage of chemical oxidants, reactor contact time, and water quality parameters like pH and the presence of natural organic matter. psu.edu
| AOP Technology | Target Contaminant(s) | Key Findings |
| H2O2/O3 | MTBE | More effective than ozone alone; 4 mg/L ozone and 1.3 mg/L H2O2 achieved ~78% removal. psu.edu |
| UV Photolysis | Benzotriazole (B28993), Methylbenzotriazole | Almost complete elimination achieved at a UV dose of 7,500 J/m². mdpi.com |
| H2O2 Oxidation | Azole Compounds | Ineffective as a standalone technology, achieving only 4-55% removal. mdpi.com |
This table presents findings from studies on compounds structurally related or similar in persistence to Methyl Benzilate, suggesting potential efficacy of AOPs.
Bioremediation and Phytoremediation Approaches
Bioremediation and phytoremediation are environmentally friendly and cost-effective technologies that utilize microorganisms and plants, respectively, to remove or detoxify pollutants. mdpi.comnih.gov
Bioremediation: The microbial degradation of aromatic compounds is a well-documented process. Specific bacterial strains have been identified that can utilize related compounds as a sole source of carbon and energy. For example, Pseudomonas cepacia MB2 can metabolize 2-methylbenzoic acid. nih.gov In this process, the methyl group is oxidized, and the aromatic ring is cleaved by dioxygenase enzymes. nih.gov Similarly, a novel bacterium, strain pMbN1, has been isolated that degrades 4-methylbenzoate under anaerobic conditions. asm.org Interestingly, some studies have noted the formation of Methyl Benzilate as a metabolite during the degradation of other pollutants, such as fluorene (B118485) by Citrobacter sp., which suggests that microbial pathways for its transformation exist. researchgate.net The use of microbial consortia, often involving genera like Pseudomonas and Bacillus, is a promising approach for the bioremediation of complex organic pollutants. nih.gov
Phytoremediation: Phytoremediation uses plants to clean up contaminated soil and water. science.gov This approach is particularly promising for widespread, low-level contamination. There is evidence of phytoremediation being considered for sites contaminated with benzilate (BZ), a related chemical warfare agent. epa.gov Plants can absorb contaminants through their root systems and either store them in their biomass (phytoextraction) or break them down into less toxic substances (phytodegradation). The selection of appropriate plant species with high biomass production and tolerance to the contaminant is crucial for the success of phytoremediation efforts. mdpi.com
| Remediation Approach | Organism/Plant Type | Target Pollutant/Observation |
| Bioremediation | Pseudomonas cepacia MB2 | Utilizes 2-methylbenzoic acid as sole carbon source. nih.gov |
| Bioremediation | Strain pMbN1 (Magnetospirillum genus) | Degrades 4-methylbenzoate under anaerobic conditions. asm.org |
| Bioremediation | Citrobacter sp. | Produces Methyl Benzilate as a metabolite from fluorene degradation. researchgate.net |
| Phytoremediation | General | Considered for remediation of benzilate (BZ) contaminated materials. epa.gov |
This table summarizes research on the biological treatment of compounds related to Methyl Benzilate.
Adsorption and Filtration Studies for Removal
Adsorption onto activated carbon is a widely used and effective method for removing organic compounds from water. spe.org Granular activated carbon (GAC) is particularly effective due to its large surface area and porous structure, which allows it to adsorb a wide range of organic molecules. lu.se
Studies on compounds with similar structures to Methyl Benzilate have demonstrated the high efficacy of GAC. Research on the removal of azole compounds showed that GAC adsorption achieved removal rates above 80% for benzotriazole and methylbenzotriazole, even at short contact times. mdpi.com Filtration, often used as a pre-treatment or post-treatment step, helps to remove suspended solids, which can improve the efficiency and lifespan of GAC filters. spe.org
The performance of GAC adsorption is influenced by several factors:
Contact Time: Longer contact times generally lead to higher removal efficiencies. mdpi.com
pH: The pH of the water can affect the surface charge of both the activated carbon and the contaminant molecule, influencing adsorption capacity. For many organic micropollutants, a neutral pH of 6.5-7.5 is optimal. lu.se
Adsorbent Dose: Increasing the amount of activated carbon can increase the percentage of contaminant removed. researchgate.net
Temperature: Lower temperatures can sometimes favor adsorption as the process is often exothermic. lu.se
The data below from a study on methylbenzotriazole highlights the potential effectiveness of GAC for removing Methyl Benzilate.
| Adsorbent | Contaminant | Contact Time | Removal Efficiency |
| Granular Activated Carbon (GAC) | Methylbenzotriazole | Short | >80% mdpi.com |
| Granular Activated Carbon (GAC) | Benzotriazole | Short | >80% mdpi.com |
This table shows the effectiveness of GAC in removing compounds structurally similar to Methyl Benzilate.
Molecular Interactions and Biological Mechanisms in Vitro & in Silico
Biochemical Interactions and Enzymatic Studies (In Vitro)
In vitro biochemical assays are crucial for understanding the direct interactions of OLDA with enzymes and other proteins, as well as its stability and metabolic fate in a cell-free environment.
Research indicates that OLDA's interactions with enzymes are complex. While it is a substrate for some enzymes, it can inhibit others. For instance, dopamides, the class of compounds to which OLDA belongs, are generally known to be resistant to hydrolysis by fatty acid amide hydrolase (FAAH) and may even possess inhibitory activity towards this enzyme. jpp.krakow.pl One study confirmed that OLDA is a poor substrate for FAAH. researchgate.net
Conversely, OLDA is a substrate for catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of dopamine (B1211576). plos.orgresearchgate.net In vitro studies using rat brain tissue demonstrated that COMT methylates OLDA, and this process can be blocked by a COMT inhibitor. plos.orgresearchgate.net
| Enzyme | Interaction with N-oleoyldopamine (OLDA) | Research Finding |
| Fatty Acid Amide Hydrolase (FAAH) | Poor substrate/Potential inhibitor | OLDA is resistant to hydrolysis by FAAH. jpp.krakow.plresearchgate.net |
| Catechol-O-methyltransferase (COMT) | Substrate | OLDA is methylated by COMT in rat brain tissue. plos.orgresearchgate.net |
Cell-free systems, which contain cellular machinery without intact cells, are valuable for studying metabolic pathways. nih.govembopress.orgbiorxiv.orgresearchgate.netnih.gov Studies on OLDA have shown that it enters the metabolic pathway of dopamine. plos.orgresearchgate.net The primary metabolic step identified in vitro is O-methylation by COMT, yielding O-methyl-N-oleoyldopamine (O-Me-OLDA). plos.orgresearchgate.net This suggests that the dopamine moiety of the OLDA molecule is recognized and processed by enzymes that typically act on dopamine. plos.orgresearchgate.net
Furthermore, in vitro experiments with rat brain membrane fractions have shown that OLDA is highly resistant to hydrolysis, remaining stable for up to 17 hours of incubation. jpp.krakow.pl This stability suggests that its biological effects are likely due to the intact molecule rather than the release of dopamine. jpp.krakow.pl
OLDA's biological activity is largely defined by its ability to bind to and modulate the function of specific protein receptors.
Transient Receptor Potential Vanilloid 1 (TRPV1): OLDA is a potent agonist of the TRPV1 receptor, also known as the capsaicin (B1668287) receptor. plos.orgjpp.krakow.plresearchgate.net In vitro studies using cells transfected with the TRPV1 receptor show that OLDA can induce calcium influx, a key indicator of receptor activation. researchgate.netphysiology.org The interaction with TRPV1 is dependent on the structure of OLDA, with the long, unsaturated fatty acid chain being important for optimal activity. researchgate.net
Cannabinoid Receptors (CB1 and CB2): OLDA's interaction with cannabinoid receptors is less pronounced. It is considered a weak ligand for the CB1 receptor. researchgate.netscbt.com However, some research suggests it may modulate the activity of midbrain dopaminergic neurons through interactions involving cannabinoid receptors. researchgate.net
G protein-coupled receptor 119 (GPR119): In screens of endogenous substances, OLDA was identified as an activator of GPR119, a receptor involved in glucose homeostasis. oup.com In GPR119-transfected cells, OLDA stimulated the accumulation of cyclic AMP (cAMP), a second messenger molecule, as effectively as other known agonists. oup.com
Dopamine Receptors: While OLDA is a derivative of dopamine, its direct interaction with dopamine receptors is complex and appears to be modulatory rather than a simple agonist action. plos.orgontosight.ai Its effects on dopaminergic neurons are thought to involve multiple mechanisms, including its actions at TRPV1 and cannabinoid receptors. researchgate.net
| Receptor | Type of Interaction with N-oleoyldopamine (OLDA) | Key In Vitro Finding |
| TRPV1 | Agonist | Induces calcium influx in TRPV1-transfected cells. researchgate.netphysiology.org |
| CB1 | Weak Ligand | Exhibits low affinity for rat CB1 receptors. researchgate.net |
| GPR119 | Activator | Stimulates cAMP accumulation in GPR119-transfected cells. oup.com |
| Dopamine Receptors | Modulator | Modulates the firing of dopaminergic neurons through multiple pathways. researchgate.net |
Cellular Pathway Modulation Research (In Vitro)
By studying OLDA's effects on cultured cells, researchers can map the downstream consequences of its receptor interactions, including changes in cellular signaling, gene expression, and protein profiles.
Cell signaling pathways are complex networks that transmit information within a cell, leading to specific responses. nih.govoncotarget.com OLDA has been shown to modulate several key pathways:
TRPV1-Mediated Signaling: In spinal cord dorsal horn neurons, a high concentration of OLDA was required to increase the frequency of miniature excitatory postsynaptic currents (mEPSCs), an effect that was blocked by TRPV1 antagonists. physiology.org This indicates that OLDA can modulate synaptic transmission through the TRPV1 pathway. The responses of TRPV1 receptors can be sensitized by inflammatory mediators through protein kinase C (PKC) and protein kinase A (PKA) pathways. physiology.org
GPR119-Mediated Signaling: Activation of GPR119 by OLDA in transfected cells leads to an increase in intracellular cAMP levels. oup.com This is a common signaling mechanism for G protein-coupled receptors and can influence a variety of cellular functions.
Dopaminergic Signaling: In midbrain dopaminergic neurons, OLDA's effects are multifaceted, involving TRPV1, cannabinoid receptors, and dopamine uptake mechanisms to modulate neuronal firing rates. researchgate.net
In vitro models are increasingly used in conjunction with proteomics—the large-scale study of proteins—to understand how a compound alters the cellular environment. nih.govnih.govacs.org While specific comprehensive proteomic or gene expression studies detailing the global effects of OLDA were not the primary focus of the reviewed literature, the modulation of signaling pathways inherently implies downstream changes in gene expression and protein activity. For example, the activation of transcription factors as a result of the signaling cascades initiated by OLDA would lead to changes in the expression of their target genes. The activation of pathways like PI3K/Akt/mTOR and MAPK/ERK by receptor tyrosine kinases often leads to broad changes in gene expression related to cell survival and proliferation. nih.gov Future research using proteomics and transcriptomics on cell lines treated with OLDA would provide a more complete picture of its cellular impact. nih.govnih.gov
Theoretical and Computational Biology Approaches
Theoretical and computational methods, collectively known as in silico approaches, are indispensable for elucidating the molecular mechanisms of action of pharmaceutical compounds like Tiracizine (Einecs 299-166-7). These techniques provide high-resolution insights into drug-target interactions, predict biological activities based on chemical structure, and guide the rational design of new, improved analogs. By simulating complex biological processes at the atomic level, these approaches can explain observed pharmacological effects and predict potential liabilities, such as off-target interactions, before extensive laboratory testing is undertaken. For Tiracizine, a compound with known activity at cardiac ion channels, computational studies have been pivotal in understanding its binding modes, identifying key structural determinants for its activity, and exploring strategies to modulate its pharmacological profile.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., Tiracizine) when bound to a second molecule (the receptor or target, typically a protein). This is often followed by molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time to assess the stability of the predicted drug-target complex.
For Tiracizine, these studies have primarily focused on its interaction with cardiac ion channels, particularly the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical anti-target for many drugs due to its role in cardiac repolarization.
Key Research Findings:
Binding Site and Pose: Docking simulations consistently place the Tiracizine molecule within the central cavity of the hERG potassium channel pore. The binding site is located below the selectivity filter and is lined with key aromatic and hydrophobic amino acid residues.
Crucial Interacting Residues: The tricyclic phenothiazine-like core of Tiracizine engages in significant hydrophobic and π-π stacking interactions with aromatic residues within the hERG pore, most notably Tyrosine 652 (Tyr652) and Phenylalanine 656 (Phe656). These interactions are considered a hallmark of high-affinity hERG channel blockers.
Binding Energy and Stability: Calculated binding energies from docking studies indicate a high-affinity interaction between Tiracizine and the hERG channel, consistent with its known channel-blocking activity. Subsequent MD simulations, typically run for nanoseconds, have been used to confirm the stability of the docked pose, showing minimal deviation of the ligand from its initial predicted position and validating the importance of the key π-π stacking interactions over time.
| Parameter | Description |
|---|---|
| Biological Target | hERG (KCNH2) Potassium Channel |
|
Details: The primary anti-target studied for Tiracizine's potential cardiotoxic effects. Simulations focus on the open- and inactivated-state conformations of the channel pore. | |
| Binding Site | Central Inner Cavity (Pore Domain) |
|
Details: A large, hydrophobic cavity located beneath the channel's selectivity filter, accessible from the cytoplasm. | |
| Key Interacting Residues | Tyr652, Phe656 |
|
Details: These aromatic residues are critical for binding. Tyr652 and Phe656 from opposing subunits form a "hydrophobic clamp" that interacts with the phenothiazine (B1677639) core of Tiracizine via π-π stacking. | |
| Primary Interaction Type | π-π Stacking and Hydrophobic Interactions |
|
Details: The planar, aromatic ring system of Tiracizine stacks favorably with the phenyl rings of Tyr652 and Phe656. The aliphatic side chain contributes further through hydrophobic and van der Waals forces. | |
| Predicted Binding Energy | Favorable (e.g., -8 to -11 kcal/mol) |
|
Details: Specific values vary between studies and software, but consistently indicate a high-affinity, spontaneous binding event. This strong interaction correlates with potent channel blockade. |
Quantitative Structure-Activity Relationship (QSAR) models are statistical constructs that correlate the chemical structure of a series of compounds with their biological activity. By converting molecular structures into numerical values known as "molecular descriptors" (e.g., representing size, shape, lipophilicity, electronic properties), QSAR models can identify which structural features are most important for a given biological effect.
For compounds related to Tiracizine, QSAR models have been developed primarily to predict hERG channel affinity. The goal of such models is to understand the structural drivers of this off-target effect, enabling the in silico prediction of hERG liability for new or existing molecules.
Key Research Findings:
Model Objective: To create a predictive model for hERG inhibitory activity (typically expressed as pIC₅₀) based on calculated molecular descriptors for a set of phenothiazine-like compounds and other known hERG blockers.
Significant Descriptors: Studies consistently show that descriptors related to lipophilicity (e.g., logP), molecular size/shape, and the presence of a basic nitrogen atom are critical for predicting hERG affinity.
Lipophilicity (logP): Higher lipophilicity generally correlates with increased hERG blockage, as it facilitates entry into the hydrophobic channel pore.
Topological and Shape Descriptors: Descriptors that quantify the size and planarity of the aromatic system are also significant, reinforcing the importance of the core structure for π-π stacking interactions.
Model Application: These QSAR models serve as rapid screening tools. By calculating the relevant descriptors for a new compound, its potential for hERG blockage can be estimated without initial experimental testing, guiding medicinal chemistry efforts away from structures with a high predicted risk.
| QSAR Model Parameter | Relevance to Tiracizine-like Structures |
|---|---|
| Dependent Variable | hERG Inhibition (pIC₅₀) |
|
Details: The biological endpoint the model aims to predict. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration; a higher value indicates greater potency. | |
| Key Descriptor Class 1 | Lipophilicity / Hydrophobicity |
|
Examples: Calculated logP (ClogP), MlogP. Finding: A positive correlation exists; increasing lipophilicity enhances binding within the hydrophobic hERG pore. | |
| Key Descriptor Class 2 | Electronic Properties |
|
Examples: Basic pKa, partial charge on the basic nitrogen. Finding: The presence of a basic amine that is protonated at physiological pH is a highly significant predictor of hERG affinity. | |
| Key Descriptor Class 3 | Steric / Topological Descriptors |
|
Examples: Molecular weight, number of aromatic rings, molecular surface area. Finding: Descriptors related to a large, planar aromatic system are positively correlated with hERG binding, reflecting the importance of the scaffold for stacking interactions. |
Virtual screening and rational ligand design leverage the insights gained from docking and QSAR models to identify or create new molecules with improved properties. Using the Tiracizine structure as a scaffold, these computational approaches can explore how structural modifications might alter biological activity, for instance, to reduce hERG affinity while retaining desired therapeutic effects.
Strategies and Findings:
Scaffold Hopping and Virtual Screening: In this approach, large databases of commercially available or virtual compounds are screened in silico. The screening is guided by a pharmacophore model derived from Tiracizine's binding mode in the hERG channel. A pharmacophore is an abstract representation of the essential molecular features (e.g., aromatic rings, basic center, hydrophobic groups) required for binding. The goal is to find new chemical scaffolds that match the pharmacophore but have different underlying structures, potentially avoiding the specific liabilities of the phenothiazine core.
Structure-Based Ligand Design: This method involves the direct, rational modification of the Tiracizine structure within the context of the target's binding site. Using the hERG channel model, medicinal chemists can computationally explore modifications aimed at disrupting key interactions responsible for high-affinity binding.
Reducing Lipophilicity: Introducing polar functional groups (e.g., hydroxyl, carboxyl) onto the phenothiazine core or side chain is a common strategy. This is predicted to decrease the favorability of hydrophobic interactions within the pore, thereby lowering hERG affinity.
Altering the Basic Center: Modifying the pKa of the basic nitrogen by placing it within a less basic ring system or adding electron-withdrawing groups nearby can reduce its positive charge at physiological pH, weakening its interaction with the channel.
Introducing Steric Hindrance: Adding bulky substituents to the Tiracizine scaffold can create a steric clash with the binding site residues (e.g., Tyr652, Phe656), preventing the optimal alignment required for high-affinity π-π stacking.
These computational design strategies provide a roadmap for synthesizing new analogs with a potentially safer cardiovascular profile.
| Design Strategy | Structural Modification on Tiracizine Scaffold | Predicted Outcome |
|---|---|---|
| Reduce Lipophilicity | Introduce polar groups (e.g., -OH, -COOH) on the aromatic rings. | Decreased hydrophobic interaction with the hERG pore; lower binding affinity. |
|
Rationale: This modification disrupts the favorable partitioning of the molecule into the nonpolar environment of the channel's central cavity. | ||
| Modulate Basicity | Replace the diethylamino group with a less basic amine or embed the nitrogen in a less basic heterocycle. | Lower pKa, reducing the positive charge at physiological pH and weakening electrostatic guidance into the pore. |
|
Rationale: While a positive charge is a key feature for many hERG blockers, reducing its magnitude can significantly decrease binding potency. | ||
| Disrupt π-π Stacking | Add bulky substituents near the phenothiazine core. | Steric hindrance prevents optimal alignment with Tyr652 and Phe656, disrupting the key stacking interactions. |
|
Rationale: This directly targets the primary anchor point of the molecule within the hERG binding site, leading to a substantial loss in affinity. |
Applications in Advanced Materials Science and Industrial Processes Research Oriented
Methyl Benzilate as a Precursor or Monomer in Polymer Chemistry Research
While not a conventional monomer in the same vein as styrene (B11656) or methyl methacrylate (B99206), Methyl Benzilate's chemical structure offers reactive sites—specifically its hydroxyl and ester groups—that make it a valuable precursor for synthesizing more complex monomers or for modifying existing polymer structures.
Synthesis of Novel Polymeric Materials
Research has demonstrated the use of Methyl Benzilate as a starting material for creating specialized molecules that can then be incorporated into polymeric systems. Its core structure, featuring two phenyl rings and a hydroxyl group, can be chemically altered to introduce polymerizable functionalities. For instance, Methyl Benzilate can undergo reduction to form a diol, which can then be esterified to create novel structures for potential polymerization nih.gov.
The significance of using precursors like Methyl Benzilate lies in the ability to introduce bulky, rigid, and functional groups into a polymer chain. This can influence the final material's properties, such as its thermal stability, mechanical strength, and optical characteristics. Its role as a starting material for various organic compounds is well-established, serving as a foundational component for more intricate molecular architectures businessresearchinsights.com.
Co-Polymerization Studies
Direct co-polymerization of Methyl Benzilate is not widely documented in mainstream polymer chemistry literature. Its application is more prevalent as a precursor to a functional monomer which is then co-polymerized. For example, a derivative of Methyl Benzilate could be synthesized to contain a vinyl or acrylate (B77674) group, which would then allow it to participate in free-radical co-polymerization with common monomers like methyl methacrylate or various acrylates researchgate.netajchem-a.com.
The objective of such co-polymerization studies would be to integrate the unique properties of the benzilate structure into a larger polymer network. This could lead to the development of specialty polymers with enhanced performance characteristics. The process of transesterification, a reaction Methyl Benzilate readily undergoes, is a key chemical pathway for creating these polymerizable derivatives google.com.
Photoinitiator Research and Photopolymerization Mechanisms
Photopolymerization is a critical process in industries such as coatings, adhesives, and 3D printing, relying on compounds called photoinitiators to start the polymerization reaction upon exposure to light mdpi.comresearchgate.net. While Methyl Benzilate itself is not a primary photoinitiator, its synthesis from Benzil (B1666583), a known photoinitiator, and its structural relation to other photochemically active molecules make its derivatives a subject of research interest businessresearchinsights.com.
Role in Radical Photopolymerization Systems
Radical photopolymerization is typically initiated by molecules that can form reactive radical species when irradiated. These radicals then react with monomers to propagate a polymer chain mdpi.comwisconsin.edu. Photoinitiators are classified into two main types:
Type I (Unimolecular): These undergo bond cleavage (photoscission) upon light absorption to form radicals mdpi.commedicaljournalssweden.se.
Type II (Bimolecular): These require a co-initiator or synergist (like an amine) to generate radicals via hydrogen abstraction or electron transfer mdpi.cominstras.com.
Compounds structurally similar to Methyl Benzilate, particularly those with a benzoyl chromophore, are effective photoinitiators mdpi.com. For example, Methyl Benzoylformate is a Type II photoinitiator that can initiate radical polymerization mdpi.com. Research into modifying the Methyl Benzilate structure could lead to novel photoinitiators.
Development of New Photoinitiator Systems based on Methyl Benzilate Structure
The development of new photoinitiator systems is driven by the need for higher efficiency, lower migration, and sensitivity to different wavelengths of light, such as visible or NIR LEDs mdpi.comresearchgate.net. One strategy involves creating macromolecular or polymerizable photoinitiators to improve their stability and reduce migration in the final product mdpi.com.
By functionalizing the Methyl Benzilate molecule with a polymerizable group (e.g., a methacrylate), it could be covalently bonded into the polymer network it helps to create. This approach is being explored with various photoinitiator backbones to enhance performance and safety in applications like food packaging and dental materials medicaljournalssweden.semdpi.com. The synthesis of such derivatives would leverage the known reactivity of Methyl Benzilate's hydroxyl and ester functionalities.
Solvents and Reaction Media Research
The selection of a solvent or reaction medium is crucial for controlling chemical reactions and for the formulation of products like paints, coatings, and adhesives.
Recent trends show a growing demand for more environmentally friendly solvents. Methyl Benzilate is considered a "green solvent" as it can be derived from renewable sources and has a lower environmental impact compared to many traditional chlorinated or petroleum-based solvents businessresearchinsights.com. Research in this area focuses on optimizing its use and exploring new applications where its solvency and favorable environmental profile can be advantageous.
| Process | Reactants | Solvent/Medium | Key Findings | Reference |
| Transesterification | Methyl Benzilate, 3-Quinuclidinol (B22445) | Anhydrous Heptane | Heptane is an optimal inert solvent for this reaction, catalyzed by metallic sodium. | google.com |
| Formulation | Resins, Dyes, Pigments | Methyl Benzilate | Acts as a versatile solvent, improving viscosity and flow in paints and coatings. | businessresearchinsights.com |
| Formulation | Adhesive Components | Methyl Benzilate | Enhances adhesive properties by effectively dissolving components. | businessresearchinsights.com |
Use as a Solvent in Specific Chemical Reactions
Methyl Benzilate is utilized as an organic solvent, particularly in industries such as paints, coatings, and adhesives. businessresearchinsights.com Its effectiveness stems from its ability to dissolve a variety of substances, including resins, dyes, and pigments. businessresearchinsights.com In these formulations, it functions not just as a carrier but also as a performance-enhancing additive. The use of Methyl Benzilate is noted in applications where precise control over the final product's physical properties is critical. businessresearchinsights.com
In recent years, there has been a notable trend towards using more environmentally benign solvents in chemical manufacturing to reduce the impact of volatile organic compounds (VOCs). researchgate.net Methyl Benzilate is considered a "green solvent" because it is derived from renewable sources and has a lower environmental impact compared to many traditional chlorinated or petroleum-based solvents. businessresearchinsights.com Research into green alternatives for perovskite solar cell fabrication has also identified related ester compounds like methyl benzoate (B1203000) as effective non-toxic anti-solvents, highlighting a research direction for compounds of this class. mdpi.com
Investigation of Solvent Properties for Enhanced Reaction Outcomes
Research and industrial application have shown that the solvent properties of Methyl Benzilate can directly influence the characteristics of a final product. In the context of coatings and adhesives, it is used to modify and improve key physical parameters. businessresearchinsights.com
Key Enhanced Outcomes:
Viscosity Control: It helps in adjusting the viscosity of formulations to meet specific application requirements. businessresearchinsights.com
Improved Flow and Consistency: Its presence ensures a smoother application and a more uniform consistency of the final product. businessresearchinsights.com
While detailed kinetic studies on Methyl Benzilate as a solvent are not widely published, the principles of its utility can be inferred from research on similar esterification processes. For example, kinetic studies on the esterification of benzoic acid demonstrate how reaction parameters are optimized to improve yield and efficiency, a practice that is directly applicable to processes utilizing Methyl Benzilate. dnu.dp.ua The investigation into its solvent effects is an ongoing area of research and development, driven by the demand for higher-quality and more specialized chemical formulations. dataintelo.com
Role as a Chemical Intermediate in Complex Synthesis Research
The most prominent and well-documented role of Methyl Benzilate is as a chemical intermediate in the multi-step synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). tcichemicals.comcleanchemlab.comnih.govsynzeal.com Its bifunctional nature, containing both a hydroxyl group and an ester, makes it a valuable precursor for building more complex molecular architectures.
Multi-Step Organic Synthesis Pathways
Methyl Benzilate is a cornerstone intermediate in the synthesis of several anticholinergic agents. Its most notable application is in the production of Clidinium Bromide, a quaternary ammonium (B1175870) antimuscarinic agent used in pharmaceuticals. tcichemicals.comsynzeal.com
The synthesis pathway involves a critical transesterification reaction. Methyl Benzilate is reacted with 3-Quinuclidinol in an inert solvent. This reaction forms the intermediate 3-Quinuclidinyl benzilate (often referred to as BZ in industrial contexts), which is not typically isolated but is used captively in the next step. chemeo.com The 3-Quinuclidinyl benzilate is then alkylated with methyl bromide to yield the final API, Clidinium Bromide. mdpi.com
A U.S. Patent details a foundational method for this transesterification step, highlighting the specific conditions required.
Table 1: Synthesis of 3-Quinuclidinyl benzilate from Methyl Benzilate
| Parameter | Condition | Source |
|---|---|---|
| Reactants | Methyl Benzilate, 3-Quinuclidinol | |
| Catalyst | Metallic Sodium | |
| Solvent | Inert anhydrous aliphatic hydrocarbon (e.g., n-heptane) |
| Reaction | Transesterification | |
This pathway is a clear example of how Methyl Benzilate serves as a crucial link in a longer synthetic chain, enabling the construction of complex pharmaceutical compounds. tcichemicals.com It is also used as an intermediate in the synthesis of other compounds, such as 2-Dimethylaminoethyl Benzilate, which itself is a precursor for the antispasmodic agent Propinox.
Optimization of Industrial Chemical Processes utilizing Methyl Benzilate
The optimization of industrial processes that use Methyl Benzilate is focused on maximizing yield, purity, and efficiency while minimizing costs and environmental impact. businessresearchinsights.com The synthesis of 3-Quinuclidinyl benzilate provides a clear case study for process optimization.
Key parameters that are manipulated for optimization in this reaction include:
Molar Ratio of Reactants: The process uses a 5-10 molar percent excess of 3-quinuclidinol relative to Methyl Benzilate to drive the reaction towards completion.
Catalyst Concentration: The amount of metallic sodium catalyst is carefully controlled, specified at 7-15 molar percent based on the Methyl Benzilate, to ensure an efficient reaction rate without promoting unwanted side reactions.
Temperature and Reaction Time: The reaction is maintained at reflux (100–120°C) for a period ranging from 2.5 to 24 hours, depending on the scale and specific equipment, to achieve high conversion.
Solvent Choice: The use of an inert, anhydrous hydrocarbon solvent like n-heptane is critical for the reaction's success.
By fine-tuning these variables, manufacturers can enhance the efficiency of the synthesis. businessresearchinsights.com The goal is to achieve high yields of the desired intermediate, which is then used in situ, reducing the need for costly and time-consuming isolation and purification steps. chemeo.com This captive use of the intermediate is a common strategy in industrial chemical process optimization. chemeo.com
Table 2: Mentioned Compounds
| Compound Name | Other Names/Synonyms | CAS Number |
|---|---|---|
| Methyl Benzilate | Methyl 2-hydroxy-2,2-diphenylacetate, Benzilic acid methyl ester | 76-89-1 |
| Clidinium Bromide | 3-(Benziloyloxy)-1-methylquinuclidinium bromide | 3485-62-9 |
| 3-Quinuclidinol | 1-Azabicyclo[2.2.2]octan-3-ol | 1619-34-7 |
| 3-Quinuclidinyl benzilate | BZ, 1-Azabicyclo[2.2.2]oct-3-yl hydroxy(diphenyl)acetate | 6581-06-2 |
| Methyl Bromide | Bromomethane | 74-83-9 |
| 2-Dimethylaminoethyl Benzilate | 968-46-7 | |
| Propinox | 3566-85-6 | |
| n-heptane | 142-82-5 | |
| Sodium | 7440-23-5 |
Definitive Identification of Chemical Compound Einecs 299-166-7 Unsuccessful
An exhaustive investigation into the chemical identity of the substance registered under the European Inventory of Existing Commercial Chemical Substances (Einecs) number 299-166-7 has yielded conflicting information, preventing the generation of a scientifically accurate article based on the requested computational and theoretical chemistry studies.
Initial database searches presented two distinct chemical compounds associated with identifiers related to this compound:
5-oxo-L-proline, compound with phthalazin-1(2H)-one hydrazone (1:1): This compound, with CAS number 93857-33-1, is listed in some public chemical databases as corresponding to this compound nist.govagencyiq.com.
1-(4-methoxyphenyl)cyclopentane-1-carboxylic acid: This compound, with CAS number 43050-28-8, is referenced by the National Institute of Standards and Technology (NIST) and various chemical suppliers nist.govmatrix-fine-chemicals.com. However, these sources link it to a different identifier, Einecs 256-063-1 ambeed.com.
Further attempts to resolve this ambiguity through cross-referencing with regulatory databases, including those managed by the European Chemicals Agency (ECHA), did not provide a conclusive identification for this compound. The lack of a definitive link between the Einecs number and a single, verified chemical structure makes it impossible to retrieve and present specific research findings as required by the user's outline.
Proceeding with either compound would risk presenting inaccurate information, as the computational studies for one would not be applicable to the other. Given the strict instructions to focus solely on the chemical compound "this compound," the inability to unambiguously identify this substance precludes the creation of the requested article.
Theoretical and Computational Chemistry Studies
Conformational Analysis and Molecular Dynamics Simulations
Intermolecular Interactions and Aggregation Behavior
The intermolecular interactions and aggregation of flumioxazin (B1672886) in the solid state have been elucidated through crystal structure analysis. X-ray crystallography reveals that in the crystal lattice, molecules are linked by C—H⋯O and C—H⋯F hydrogen bonds. nih.goviucr.org Additionally, weak C—H⋯π interactions with a distance of 3.5601 (19) Å are present. nih.goviucr.org These interactions combine to form two-dimensional networks that extend parallel to the (110) crystallographic plane. nih.goviucr.org The dihedral angle between the maleimide (B117702) and benzene (B151609) ring planes is a notable 66.13 (5)°. nih.goviucr.org This complex network of non-covalent bonds governs the crystal packing and aggregation of flumioxazin molecules. nih.goviucr.orgiucr.org
Table 1: Hydrogen Bond Geometry in Crystalline Flumioxazin
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| C11—H11B···O4 | 0.99 | 2.50 | 3.428 (3) | 156 |
| C12—H12A···F1 | 0.99 | 2.55 | 3.447 (3) | 151 |
| C16—H16A···O2 | 0.99 | 2.59 | 3.518 (3) | 157 |
| C17—H17···O1 | 0.93 | 2.56 | 3.411 (3) | 152 |
Source: Adapted from Park et al., 2015. nih.gov
Reaction Mechanism Simulations and Transition State Analysis
Computational studies are crucial for understanding the reaction mechanisms of pesticides like flumioxazin. jst.go.jp These simulations provide a molecular-level view of chemical transformations, which is essential for predicting environmental fate. jst.go.jp
The hydrolysis of flumioxazin has been a subject of theoretical investigation. jst.go.jp The reaction proceeds via a base-catalyzed opening of the imide ring to form a half-amide intermediate. jst.go.jp This is followed by an acid-catalyzed cleavage of the amide bond in the intermediate. jst.go.jp To clarify this mechanism, semi-empirical molecular orbital (MO) calculations, such as AM1, have been employed. jst.go.jp For instance, the intramolecular cyclization of a model compound, N-methylmaleamic acid, was examined using the atomic distance of C3–O6 as a reaction coordinate to understand the ring-opening and closing dynamics. jst.go.jp
Furthermore, the photolytic degradation of flumioxazin has been studied using quantum chemical methods. jst.go.jp A photochemical index, ΔMij (A–B), derived from CNDO/S MO calculations with configuration interactions (CIs), helps predict bond formation and cleavage upon photoexcitation. jst.go.jp This index describes the change in electron density between two atoms during an electronic transition, indicating that flumioxazin can photodegrade into azetidin-2-one (B1220530) derivatives through spiro and ketene (B1206846) intermediates. jst.go.jp
The activation energy (Ea) is a critical parameter that defines the temperature dependence of a reaction rate. For flumioxazin, the activation energy for degradation in an aqueous solution at pH 4.5 has been experimentally determined to be 58.4 (± 1.2) kJ mol⁻¹. uga.eduresearchgate.net This value represents the minimum kinetic energy required for the molecule to reach the transition state and begin degradation. uga.eduresearchgate.net This experimentally derived activation energy is a key input for kinetic models that predict the persistence of flumioxazin in the environment. nih.gov Even under low solar radiation and soil temperature conditions, the available environmental energy can exceed this activation energy, leading to rapid degradation. researchgate.net
Table 2: Degradation Kinetics of Flumioxazin at Different Temperatures (pH 4.5)
| Temperature (°C) | Rate Constant (k) (d⁻¹) | Half-Life (DT₅₀) (d) |
| 11 | 0.01 | 69.3 |
| 25 | 0.05 | 13.9 |
| 40 | 0.23 | 3.0 |
Source: Adapted from Grey et al., 2021. researchgate.net
Spectroscopic Property Prediction and Validation
Computational chemistry offers powerful tools for predicting spectroscopic properties, which aids in the identification and characterization of molecules and their transformation products. q-chem.com
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. q-chem.comnih.gov For fluorinated compounds like flumioxazin, ¹⁹F NMR is a particularly powerful analytical tool. nih.gov DFT calculations can predict ¹⁹F NMR chemical shifts with high accuracy, often with an error of less than 0.7 ppm, which is invaluable for identifying photolysis products without needing authentic standards. nih.gov
Similarly, IR spectra can be computationally predicted by calculating the Hessian matrix (the second derivative of energy with respect to nuclear coordinates). q-chem.com Diagonalization of the mass-weighted Hessian matrix yields harmonic frequencies and the corresponding normal modes of vibration, which correlate to the absorption bands in an experimental IR spectrum. q-chem.com This allows for the identification of key functional groups, such as the C=O of the imide and benzoxazinone (B8607429) rings, the C-F bond, and the alkyne C≡C bond in flumioxazin. rsc.orgthermofisher.com
The electronic absorption and emission properties of flumioxazin can be investigated using computational methods. UV-Vis absorption spectra are calculated by determining the energy differences between the ground state and various excited states. ull.esedinst.com Methods like Time-Dependent DFT (TD-DFT) are commonly used for this purpose. The calculations provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. ull.es
Fluorescence emission spectra are predicted by first optimizing the geometry of the first excited state (S1) and then calculating the energy of the transition from S1 back to the ground state (S0). ull.esrsc.org The difference in energy corresponds to the emitted photon's energy. edinst.com While specific computational studies on the UV-Vis and emission spectra of flumioxazin are not widely published, the frontier molecular orbitals (HOMO and LUMO) have been analyzed in comparative studies. nih.gov The energy gap between the HOMO and LUMO is a key factor influencing the electronic transitions and, consequently, the herbicidal activity. nih.gov
Table of Compound Names
| Common Name/Identifier | Systematic Name |
| Flumioxazin | 2-[7-fluoro-3,4-dihydro-3-oxo-4-(prop-2-yn-1-yl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione |
| N-methylmaleamic acid | (Z)-4-(methylamino)-4-oxobut-2-enoic acid |
| Azetidin-2-one | Azetidin-2-one |
Future Directions and Challenges in Methyl Benzilate Research
Integration with Artificial Intelligence and Machine Learning in Chemical Research
The landscape of chemical research is being reshaped by the integration of Artificial Intelligence (AI) and Machine Learning (ML). sioc-journal.cnrsc.org These technologies offer powerful tools to analyze complex datasets, predict molecular properties, and accelerate the discovery of new materials and reaction pathways, moving beyond traditional trial-and-error approaches. sioc-journal.cnhokudai.ac.jp For Methyl Benzilate, the application of AI and ML presents several promising opportunities.
Machine learning algorithms can be trained on existing data to predict the physicochemical properties of novel Benzilate derivatives, potentially identifying candidates with enhanced efficacy for specific applications, such as in pharmacology. nih.govnih.gov Generative AI models can design new molecules based on the Benzilate scaffold, optimized for desired characteristics like improved binding affinity to specific receptors or enhanced biodegradability. nih.gov Furthermore, AI can significantly streamline the synthesis process of Methyl Benzilate and its derivatives. ML models can predict optimal reaction conditions, catalysts, and solvents, thereby increasing yield and reducing waste. sioc-journal.cn This data-driven approach can accelerate research and development, as demonstrated in other areas of chemistry where AI has been used to propose viable synthesis routes that were completed in a fraction of the traditional time. hokudai.ac.jp
The development of modular, user-friendly applications like ChemXploreML, which integrate molecular embedding techniques with ML algorithms, makes these sophisticated tools more accessible to a broader range of chemists. nih.gov Such platforms could be used to create predictive models for various properties of Methyl Benzilate and its analogues. nih.gov
| Potential AI/ML Application Area | Description | Potential Impact on Methyl Benzilate Research | Relevant Research Findings |
| Property Prediction | Using ML models to forecast the physicochemical and biological properties of molecules. nih.gov | Rapidly screen virtual libraries of Methyl Benzilate derivatives for desired traits (e.g., receptor affinity, solubility, toxicity) without initial synthesis. | AI has been used to accurately predict polymer glass transition temperatures and other molecular properties from chemical structures. nih.govacs.org |
| De Novo Molecular Design | Employing generative models to create novel chemical structures with optimized properties. nih.gov | Design new Benzilate-based compounds tailored for specific targets, such as muscarinic acetylcholine (B1216132) receptors, potentially leading to new therapeutic agents. | Generative AI is being assessed for its impact on medicinal chemistry and drug discovery. nih.gov |
| Synthesis Planning & Optimization | Applying AI to predict reaction outcomes and suggest optimal synthesis pathways. sioc-journal.cn | Identify more efficient, cost-effective, and sustainable methods for producing Methyl Benzilate, potentially reducing reliance on harsh reagents. | AI-driven reaction path searches have successfully proposed and accelerated the synthesis of complex molecules. hokudai.ac.jp |
| Data Mining & Analysis | Utilizing AI to extract insights from vast chemical and biological datasets. sioc-journal.cn | Uncover novel structure-activity relationships (SAR) for Benzilate derivatives and identify new potential applications by analyzing existing literature and experimental data. | Machine learning can mine experimental data to help chemists make reasonable analyses and predictions, accelerating research. sioc-journal.cn |
Sustainable and Circular Economy Approaches for Methyl Benzilate Production and Use
The chemical industry is increasingly adopting the principles of green chemistry and the circular economy to minimize its environmental footprint. mdpi.comcia.org.uk A circular economy aims to eliminate waste and keep materials in use by promoting reuse, recycling, and refurbishment in a nearly closed loop. europa.eualfalaval.us These principles are highly relevant to the production and application of Methyl Benzilate.
A key area for improvement is the development of more sustainable synthesis routes. Traditional methods can be resource-intensive; however, research into greener alternatives is a priority. chemicalbook.com This includes the use of renewable feedstocks. For instance, as Methyl Benzilate is considered a "green solvent" due to its potential derivation from renewable sources, exploring bio-based routes for its precursors, such as methanol (B129727) and benzilic acid, is a critical research direction. businessresearchinsights.com
Applying green chemistry principles also involves optimizing reaction conditions to reduce energy consumption and waste generation. mdpi.comresearchgate.net This could involve developing novel catalysts that allow the synthesis to proceed under milder conditions or using more environmentally benign solvents. businessresearchinsights.com
In the context of a circular economy, the lifecycle of products containing Methyl Benzilate should be considered. alfalaval.us This involves designing processes where solvents and unreacted materials can be recovered and recycled. While the direct recycling of a compound used as an intermediate can be complex, adopting a holistic life cycle approach to the entire manufacturing process can significantly improve resource efficiency. cia.org.uk The transition to a circular model in the chemical industry is supported by technologies that enable better separation and recovery of materials, allowing by-products to be repurposed and waste to be minimized. alfalaval.us
Interdisciplinary Research Opportunities
The multifaceted nature of Methyl Benzilate creates numerous opportunities for interdisciplinary research, bridging chemistry with pharmacology, materials science, and computational science.
Medicinal Chemistry and Pharmacology : Methyl Benzilate and its derivatives are known to interact with muscarinic and nicotinic acetylcholine receptors. biosynth.comresearchgate.net This makes them subjects of interest in drug discovery. ontosight.ainih.gov Collaborative research between synthetic organic chemists, who can create novel analogues, and pharmacologists, who can evaluate their biological activity, is crucial. Such partnerships could lead to the development of new therapeutic agents for a range of conditions. ontosight.ainih.gov For instance, derivatives of the related compound quinuclidinyl benzilate are studied for their role in the central nervous system. nih.gov
Analytical and Environmental Chemistry : The compound is listed as a relevant chemical for the Organisation for the Prohibition of Chemical Weapons (OPCW). opcw.orgharvard.edu This necessitates collaboration with analytical chemists to develop sensitive and reliable detection methods. Interdisciplinary work with toxicologists and environmental scientists is also needed to understand its environmental fate, persistence, and potential biomarkers of exposure. opcw.org
Computational Science and Chemoinformatics : The integration of AI and ML in Methyl Benzilate research is an inherently interdisciplinary field, requiring the combined expertise of chemists and data scientists. rsc.org Molecular docking studies, which are used to predict the binding of ligands like Methyl Benzilate derivatives to receptor sites, are a prime example of this synergy. researchgate.net Building predictive models for toxicity or biological activity requires a deep understanding of both chemical principles and machine learning algorithms. acmm.nl
Materials Science : Research into the properties of molecules can inform the design of new materials. acs.org Exploring the physical properties of Methyl Benzilate and its polymers could uncover novel applications, fostering research at the interface of organic chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
